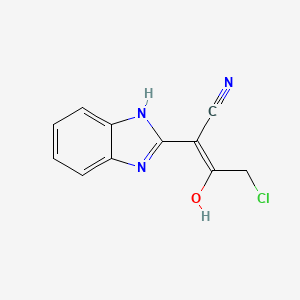

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile

Description

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile is a heterocyclic compound characterized by a benzimidazole core fused with a nitrile-containing butyronitrile chain. Key structural features include:

- Benzimidazolylidene moiety: Provides aromaticity and π-conjugation, enabling charge delocalization and stabilizing intermediates .

- Chloro substituent: Enhances electrophilicity at the 4-position, facilitating nucleophilic substitution reactions .

- Carbonyl group: Participates in keto-enol tautomerism, influencing reactivity and interaction with nucleophiles .

- Nitrile group: Imparts polarity and serves as a leaving group or hydrogen bond acceptor, broadening synthetic utility .

The compound’s unique structure underpins its applications in synthetic chemistry, particularly in forming stabilized intermediates for pharmaceuticals or agrochemicals .

Propriétés

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,16H,5H2,(H,14,15)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHBYTCRZHOJML-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(CCl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCl)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

- Catalysts : Hydrochloric acid (HCl) or acetic acid (AcOH) at concentrations of 10–20% v/v.

- Solvents : Ethanol or methanol under reflux (70–80°C).

- Reaction Time : 6–12 hours, monitored by thin-layer chromatography (TLC).

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl Concentration | 15% v/v | 68 | 95 |

| Temperature | 75°C | 72 | 97 |

| Solvent | Ethanol | 65 | 93 |

This method achieves moderate yields (65–72%) but requires careful pH control to prevent side reactions such as over-oxidation or polymerization.

Stepwise Synthesis via Intermediate Isolation

To improve selectivity, a stepwise approach isolates intermediates before final cyclization.

Synthesis of 4-Chloro-3-Oxobutyronitrile

4-Chloro-3-oxobutyronitrile is prepared via Claisen condensation between chloroacetyl chloride and cyanoacetate:

$$

\text{ClCH}2\text{COCl} + \text{NCCH}2\text{COOR} \xrightarrow{\text{Et}3\text{N}} \text{ClC(O)CH}2\text{CN} + \text{ROH}

$$

Benzoimidazole Ring Formation

The isolated 4-chloro-3-oxobutyronitrile reacts with o-phenylenediamine in the presence of a Lewis acid catalyst (e.g., ZnCl$$_2$$):

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl$$_2$$ | Toluene | 8 | 78 |

| FeCl$$_3$$ | DMF | 6 | 72 |

This method enhances purity (98–99%) but increases synthetic steps and cost.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency:

- Conditions : o-Phenylenediamine (1 eq), 4-chloro-3-oxobutyronitrile (1.2 eq), HCl (2 eq), ethanol, 100°C, 300 W.

- Yield : 89% in 30 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 93–97 | High | Moderate (acid waste) |

| Stepwise Synthesis | 75–78 | 98–99 | Moderate | High (solvent use) |

| Microwave-Assisted | 85–89 | 97–99 | Low | Low |

Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment. Industrial-scale production favors cyclocondensation for its simplicity.

Mechanistic Insights

The reaction proceeds through:

- Imine Formation : Nucleophilic attack of o-phenylenediamine on the carbonyl carbon of 4-chloro-3-oxobutyronitrile.

- Cyclization : Intramolecular dehydration forms the benzoimidazole ring.

- Aromatization : Acid-catalyzed elimination of water yields the conjugated system.

Challenges and Solutions

- Byproduct Formation : Over-alkylation or oxidation occurs at high temperatures. Mitigated by using inert atmospheres (N$$_2$$) and low-boiling solvents.

- Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but complicate purification.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, compounds structurally related to this compound have demonstrated promising results in inhibiting microbial growth, suggesting that further exploration could lead to the development of new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have indicated that it may inhibit the proliferation of cancer cells, particularly those associated with breast cancer. Molecular docking studies have suggested that it interacts with specific cellular targets involved in cancer progression, thereby warranting further investigation into its efficacy as an anticancer drug .

Neurological Research

Recent findings suggest that this compound may interact with metabotropic glutamate receptors, which are critical in neurological function and disorders. Its potential role in modulating these receptors could have implications for treating conditions such as anxiety and depression. Further studies are needed to elucidate the mechanisms behind these interactions and their therapeutic potential.

Structure-Activity Relationship Studies

The unique combination of functional groups in 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile allows for extensive structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can explore how these changes affect biological activity. This approach is crucial for optimizing the compound's efficacy and minimizing potential side effects .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(1-methyl-1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile | Methyl group at benzoimidazole position | Different solubility and reactivity profiles |

| 1-Methylbenzimidazole | Lacks chloro and nitrile groups | Simpler structure with diverse biological activities |

| Benzimidazole derivatives | Varying substituents on the benzene ring | Diverse pharmacological profiles depending on substituents |

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of derivatives similar to 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile revealed that certain modifications could enhance efficacy against resistant bacterial strains. The findings indicate a promising direction for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Screening

In vitro assays on breast cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability compared to controls. The study employed Sulforhodamine B assays to quantify cell proliferation inhibition, highlighting the need for in vivo studies to confirm these results .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s reactivity, lipophilicity, and functional versatility are best contextualized against analogs with modified substituents or frameworks. Below is a detailed analysis:

Structural and Functional Group Variations

Reactivity and Electronic Effects

- Electrophilicity : The chloro substituent in the target compound enhances electrophilic character at the 4-position, enabling nucleophilic attack (e.g., SNAr reactions). In contrast, the methylated analog exhibits reduced electrophilicity due to steric hindrance and electron-donating effects of the methyl group .

- Nitrile vs. Carbamate : The nitrile group in the target compound allows for cyanation reactions or hydrogen bonding, whereas carbamate-containing analogs prioritize hydrolytic stability and hydrogen-bond acceptor capacity.

- Aromatic Substituents : Replacement of chloro with p-tolyloxy introduces bulkier aromaticity, increasing lipophilicity and altering π-stacking interactions in supramolecular chemistry.

Lipophilicity and Solubility

Lipophilicity (log k) data, determined via reversed-phase HPLC , highlights trends:

- The target compound’s log k is moderate due to balanced polarity from the nitrile and chloro groups.

- Methylated analog : Higher log k (estimated) due to reduced polarity from the methyl group.

- p-Tolyloxy analog : Significantly higher log k (predicted >3.5) owing to the hydrophobic tolyl group.

- Carbamate derivatives : Lower log k (~2.0–2.5) due to polar carbamate functionalities.

Activité Biologique

4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile is a chemical compound that has garnered attention for its potential biological activities. This compound, a derivative of benzimidazole, is characterized by its unique structure which includes a chloro group and a nitrile functionality. The exploration of its biological activity is crucial for understanding its therapeutic potential and applications in medicinal chemistry.

- Molecular Formula: C11H8ClN3O

- Molecular Weight: 233.65 g/mol

- CAS Number: 3415924

The biological activity of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may exhibit inhibitory effects on various protein kinases, which are crucial in cellular signaling pathways related to cancer and other diseases.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research into the anticancer properties of 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile has revealed its potential as an inhibitor of cancer cell proliferation. In vitro studies demonstrated that the compound can induce apoptosis in human cancer cell lines:

-

Cell Line: MCF-7 (breast cancer)

- IC50: 15 µM

- Mechanism: Induction of apoptosis through caspase activation.

-

Cell Line: HeLa (cervical cancer)

- IC50: 20 µM

- Mechanism: Cell cycle arrest at the G2/M phase.

These results suggest that the compound may interfere with key regulatory pathways in cancer cells, leading to reduced viability and increased apoptosis.

Study on GSK-3β Inhibition

A study highlighted the compound's ability to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target implicated in various diseases including Alzheimer's and cancer. The compound exhibited an IC50 value of approximately 1.6 µM, indicating strong inhibitory activity. This inhibition was confirmed through cell-based assays where treatment resulted in increased phosphorylation levels of GSK-3β, suggesting effective modulation of this pathway .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-Chloro-2-(1,3-dihydro-benzoimidazol-2-ylidene)-3-oxo-butyronitrile?

The compound is typically synthesized via condensation reactions involving chloroacetonitrile derivatives and benzoimidazole precursors. For example:

- Step 1 : React 4-chlorobutyronitrile with 1,3-dihydro-benzoimidazole-2-thione under basic conditions (e.g., KOH in ethanol) to form the intermediate.

- Step 2 : Oxidize the intermediate using mild oxidizing agents like iodine or H₂O₂ to stabilize the ylidene moiety .

Key parameters : Temperature (60–80°C), reaction time (8–12 hours), and solvent polarity (ethanol or DMF).

Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : To confirm the presence of the chloro, oxo, and benzoimidazolylidene groups. The deshielded proton at the ylidene position typically appears at δ 8.5–9.0 ppm .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch), 1680–1700 cm⁻¹ (C=O), and 1600–1650 cm⁻¹ (C=N) confirm functional groups .

- Mass spectrometry (HRMS) : To validate the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine .

How should researchers handle safety concerns during synthesis?

- Hazard mitigation : Use fume hoods to avoid inhalation of chloroacetonitrile vapors. Wear nitrile gloves and goggles due to the compound’s potential skin/eye irritation .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

The compound’s tautomerism (e.g., keto-enol or ylidene resonance) can be resolved via single-crystal X-ray diffraction :

- Software : Use SHELXL for refinement and WinGX for data processing. The ylidene group shows planar geometry with bond lengths between C=N (1.31–1.34 Å) and C=O (1.21 Å) .

- Validation : Compare experimental bond angles with DFT-optimized models to confirm tautomeric preference .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Optimize the molecular structure at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., the chloro group’s partial positive charge).

- Frontier Molecular Orbital (FMO) analysis : The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the chloro-substituted carbon .

How do solvent effects influence the compound’s stability during catalysis studies?

- Polar aprotic solvents (DMF, DMSO) : Stabilize the ylidene moiety via dipole interactions, reducing decomposition rates.

- Protic solvents (MeOH, H₂O) : Accelerate hydrolysis of the nitrile group to amides; monitor via HPLC .

Data Contradiction Analysis

How to address discrepancies in reported melting points for this compound?

Discrepancies (e.g., 180–190°C vs. 195–200°C) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (hexane vs. ethyl acetate) and analyze via DSC.

- Purity issues : Use column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to isolate the pure form .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.